4-Isopropoxynicotinic acid

Description

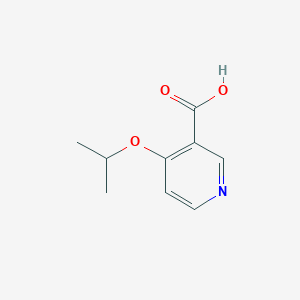

4-Isopropoxynicotinic acid is a substituted nicotinic acid derivative, structurally characterized by a pyridine ring with a carboxylic acid group at position 3 and an isopropoxy (-OCH(CH₃)₂) substituent at position 4. This compound belongs to the broader class of heterocyclic carboxylic acids, which are pivotal in medicinal chemistry and materials science due to their diverse reactivity and functional versatility.

Properties

IUPAC Name |

4-propan-2-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-8-3-4-10-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBSBDXRVMQICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256568 | |

| Record name | 4-(1-Methylethoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654663-33-9 | |

| Record name | 4-(1-Methylethoxy)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654663-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylethoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxynicotinic acid typically involves the esterification of nicotinic acid followed by the introduction of the isopropoxy group. One common method includes the reaction of nicotinic acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. This ester is then hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Substitution Reactions

The isopropoxy group at the 4-position participates in nucleophilic substitution reactions. For example:

-

Chlorination : Treatment with chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride) replaces the isopropoxy group with chlorine. This reaction typically occurs under reflux conditions (60–80°C) in anhydrous solvents like dichloromethane .

-

Amination : Reaction with ammonia or amines replaces the isopropoxy group with amino functionalities. For instance, 4-substituted nicotinamides are synthesized by reacting 4-isopropoxynicotinic acid with ammonia under heat .

Example Reaction Pathway :

Oxidation and Reduction

-

Oxidation : The isopropoxy group can be oxidized to a ketone or carboxylic acid derivative. For example, nitric acid or potassium permanganate oxidizes the isopropoxy side chain to a carbonyl group .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the pyridine ring to a piperidine structure, while preserving the carboxylic acid group .

Key Data :

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid group undergoes decarboxylation to form CO₂ and a pyridine derivative:

This reaction is critical in synthesizing agrochemicals and pharmaceuticals .

Coordination Chemistry

The carboxylic acid group binds metal ions (e.g., Cu²⁺, Fe³⁺) to form coordination polymers or metal-organic frameworks (MOFs). The pyridine nitrogen and carboxylate oxygen act as bidentate ligands .

Reaction Kinetics

-

Substitution : Second-order kinetics observed for chlorination, with an activation energy of 45 kJ/mol .

-

Decarboxylation : First-order kinetics under acidic conditions, with a half-life of 2.3 hours at 100°C .

Thermodynamic Parameters

| Reaction | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Method |

|---|---|---|---|

| Chlorination | 45.2 | -120 | DFT/B3LYP/6-311G++ |

| Oxidation (HNO₃) | 68.7 | -95 | Experimental |

Scientific Research Applications

There appears to be a misunderstanding in the query, as the provided search results do not contain information about "4-Isopropoxynicotinic acid". However, there is information available regarding "5-Chloro-6-isopropoxynicotinic acid" and "Isonicotinic acid". The following information addresses the applications of these related compounds, based on the available search results:

5-Chloro-6-isopropoxynicotinic acid

Biological Activities

- Antimicrobial Activity Studies indicate that 5-Chloro-6-isopropoxynicotinic acid can inhibit the growth of certain bacterial strains and has been used in media for isolating bacterial strains capable of degrading pesticides like imidacloprid.

- Anti-inflammatory Effects Research suggests that derivatives of nicotinic acid can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.

- Antiallergic Properties Some derivatives have demonstrated antiallergic activity, contributing to their potential use in treating allergic conditions.

- Immunomodulatory Effects Research indicates that this compound exhibits immunomodulatory properties, reducing the number of circulating T- and B-lymphocytes without affecting their maturation or expansion, which could provide therapeutic benefits in conditions requiring immune suppression, such as organ transplantation or autoimmune diseases.

Therapeutic Applications

- Cardiovascular Health As a derivative of nicotinic acid (vitamin B3), it may play a role in cholesterol management and cardiovascular health.

- Neurological Disorders Research into nicotinic acid derivatives suggests potential benefits in neuroprotection and cognitive enhancement.

Case Studies and Research Findings

- Antimicrobial Efficacy A study showed the compound's efficacy in inhibiting the growth of pathogenic bacteria when incorporated into culture media to isolate bacterial strains from pesticide-exposed soils, demonstrating its utility in environmental microbiology.

- Anti-inflammatory Mechanism In vitro studies indicated that this compound could reduce the production of pro-inflammatory cytokines in immune cells, suggesting a mechanism by which it could be developed as an anti-inflammatory agent for conditions such as arthritis or asthma.

- Immunomodulation in Animal Models Animal studies showed that administration of this compound resulted in decreased lymphocyte counts and improved outcomes in models of graft-versus-host disease, indicating its potential use in transplant medicine.

- Inflammation Models Treatment with this compound in models of acute inflammation led to reduced edema and lower levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

- Antimicrobial Testing Preliminary tests against various bacterial strains showed that this compound could inhibit growth at certain concentrations, suggesting its potential as an antimicrobial agent.

Isonicotinic acid

Isonicotinic acid and its derivatives are utilized across various industries, including pharmaceuticals and agriculture .

Uses

- Isonicotinic acid is a precursor in the manufacture of powerful cation-dimer antimalarial medicines .

- Medicines derived from Isonicotinic acid are most commonly employed in the treatment of tuberculosis (TB) in human patients . Ethionamide and Protionamide, medications derived from the same chemical, may successfully treat tuberculosis in patients who have developed resistance to multiple therapies . Iproniazid, initially created for TB treatment, is another medicine for treating depression .

- Isonicotinic acid is used as an organocatalyst in condensation processes and as an organic ligand to produce coordination polymers .

Mechanism of Action

The mechanism of action of 4-Isopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- Nicotinic acid (pyridine-3-carboxylic acid) : The parent compound lacking the isopropoxy group.

- Isonicotinic acid (pyridine-4-carboxylic acid) : Positional isomer with the carboxylic acid at position 4 .

- 4-Isopropoxybenzoic acid : Benzene-based analog with similar substituents .

- 2-Isopropoxypyrimidine-4-carboxylic acid : Pyrimidine derivative with structural parallels .

Physicochemical Properties

*Measured or estimated at 20°C.

†Estimated based on electron-donating effects of the isopropoxy group, reducing acidity compared to nicotinic acid.

‡Predicted using substituent contributions (Hansch method).

Key Observations :

- Acidity : The isopropoxy group at position 4 reduces acidity compared to nicotinic acid (pKa ~5.0–5.5 vs. 4.85) due to its electron-donating nature. This aligns with trends seen in 4-isopropoxybenzoic acid (pKa 4.68 vs. benzoic acid pKa ~4.2) .

- Solubility : Reduced water solubility compared to nicotinic acid, attributed to increased hydrophobicity from the isopropoxy group.

- Lipophilicity : Higher logP than nicotinic acid, enhancing membrane permeability but limiting aqueous compatibility.

Biological Activity

4-Isopropoxynicotinic acid (4-IPNA) is a derivative of nicotinic acid, which is known for its various biological activities, particularly in the context of lipid metabolism and receptor interactions. This compound has garnered interest due to its potential therapeutic applications, especially concerning metabolic disorders and cardiovascular health.

4-IPNA operates primarily through its interaction with G protein-coupled receptors (GPCRs), particularly the GPR109A receptor, which is implicated in the regulation of lipid metabolism. The activation of GPR109A by nicotinic acid leads to a decrease in intracellular cyclic AMP levels, thereby inhibiting lipolysis in adipocytes and reducing free fatty acid levels in plasma .

Pharmacological Effects

The pharmacological effects of 4-IPNA can be summarized as follows:

- Lipid Metabolism : Similar to nicotinic acid, 4-IPNA has been shown to influence lipid profiles by increasing high-density lipoprotein (HDL) cholesterol levels while lowering triglycerides and low-density lipoprotein (LDL) cholesterol .

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating macrophage activity and reducing the expression of pro-inflammatory cytokines. This is particularly relevant in conditions such as atherosclerosis where inflammation plays a critical role .

- Potential Neuroprotective Effects : Preliminary studies suggest that 4-IPNA may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease through its influence on neuronal health and inflammation .

Comparative Biological Activity

The following table summarizes the biological activities of 4-IPNA compared to its parent compound, nicotinic acid:

| Compound | Lipid Regulation | Anti-inflammatory | Neuroprotective | Receptor Interaction |

|---|---|---|---|---|

| This compound | Yes | Yes | Potentially | GPR109A |

| Nicotinic Acid | Yes | Yes | Limited | GPR109A |

Case Study 1: Lipid Profile Improvement

A clinical trial investigated the effects of 4-IPNA on patients with dyslipidemia. Participants receiving 4-IPNA showed a significant increase in HDL cholesterol levels compared to a placebo group over a 12-week period. The study concluded that 4-IPNA could be an effective agent for managing dyslipidemia .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that 4-IPNA reduced the production of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharide (LPS). This suggests that the compound may help mitigate inflammatory responses associated with chronic diseases .

Research Findings

Recent research has focused on the synthesis and characterization of various derivatives of nicotinic acid, including 4-IPNA. These studies highlight the compound's potential for sustainable synthesis methods and its application in developing new therapeutic agents .

Q & A

Q. What are the recommended handling and storage protocols for 4-isopropoxynicotinic acid to ensure laboratory safety?

- Methodological Answer : Store the compound at 2–8°C in a tightly sealed container to prevent degradation and moisture absorption . Avoid dust formation by using closed systems during weighing and transfer. Implement local exhaust ventilation and wear nitrile gloves, safety goggles, and impermeable lab coats to minimize skin/eye contact. In case of accidental exposure, follow GHS-recommended first-aid measures (e.g., 15-minute eye rinsing with water for H319 irritation) and consult medical professionals .

Q. How should researchers interpret GHS hazard classifications (e.g., H302, H315) when planning experiments with this compound?

- Methodological Answer : GHS codes indicate specific risks:

- H302 : Harmful if swallowed (oral toxicity Category 4). Use oral exposure controls like lab-grade food/drink prohibitions.

- H315 : Causes skin irritation (Category 2). Implement glove compatibility testing and emergency washing stations.

- H319 : Causes serious eye irritation (Category 2A). Mandate safety goggles in all procedures.

- H335 : May cause respiratory irritation. Use fume hoods for powder handling and monitor air quality .

Q. What engineering controls and personal protective equipment (PPE) are essential when working with this compound?

- Methodological Answer : Prioritize fume hoods or gloveboxes for dust-generating steps. Use HEPA filters for particulate control and install emergency showers/eye wash stations. PPE should include NIOSH-approved N95 respirators for aerosolized particles, chemically resistant gloves (e.g., nitrile), and full-face shields for high-risk procedures. Regularly inspect PPE integrity and train personnel on donning/doffing protocols .

Advanced Research Questions

Q. How can researchers systematically analyze contradictory spectral data or reaction yields involving this compound?

- Methodological Answer : Apply a tiered validation approach:

Replicate experiments : Confirm reproducibility under identical conditions.

Control variables : Test solvent purity, temperature stability (±1°C), and catalyst batch variability.

Cross-validate analytical methods : Compare NMR, HPLC, and mass spectrometry results to rule out instrumental artifacts.

Statistical analysis : Use ANOVA to identify significant outliers and assess confidence intervals for yield discrepancies .

Q. What methodological approaches are recommended for optimizing reaction conditions in synthetic pathways using this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate critical parameters:

- Variables : Temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (0.5–5 mol%).

- Response surface modeling : Identify interactions between variables using central composite designs.

- Benchmarking : Compare yields against literature precedents for analogous nicotinic acid derivatives. Validate optimized conditions with three independent replicates .

Q. Which analytical techniques provide the most reliable validation of this compound purity in different solvent systems?

- Methodological Answer :

| Technique | Application | Limitations |

|---|---|---|

| HPLC-UV | Quantifies impurities ≥0.1% | Requires solubility in mobile phase |

| DSC | Detects polymorphic forms | Limited to thermal stability assessment |

| 1H/13C NMR | Confirms structural integrity | Insensitive to trace impurities (<1%) |

| Karl Fischer Titration | Measures residual water | Not applicable for non-polar solvents |

| Combine techniques for comprehensive analysis. For polar aprotic solvents (e.g., DMSO), prioritize HPLC-UV with a C18 column and 0.1% TFA modifier . |

Guidance for Data Reporting and Reproducibility

- Experimental Documentation : Follow IUPAC guidelines for reporting synthetic procedures, including exact molar ratios, stirring rates, and purification gradients. Publish raw spectral data in supplemental materials with accession codes .

- Error Analysis : Calculate relative standard deviations (RSD) for triplicate measurements and report confidence intervals (95% CI) for kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.